molecular formula C18H31NO3Sn B13825775 Stannane, (p-nitrophenoxy)tributyl- CAS No. 3644-32-4

Stannane, (p-nitrophenoxy)tributyl-

Cat. No.: B13825775
CAS No.: 3644-32-4
M. Wt: 428.2 g/mol
InChI Key: SWZPSYJFHVBDSY-UHFFFAOYSA-M
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Description

Stannane, (p-nitrophenoxy)tributyl-: is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one p-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, (p-nitrophenoxy)tributyl- typically involves the reaction of tributyltin hydride with p-nitrophenol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:

Industrial Production Methods: Industrial production of stannane, (p-nitrophenoxy)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Reduction Reactions: Stannane, (p-nitrophenoxy)tributyl- can undergo reduction reactions, where it donates hydrogen atoms to other molecules. This property makes it useful in radical reactions.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Reduction Reactions: The major products are typically the reduced forms of the reactants involved.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.

Scientific Research Applications

Chemistry: Stannane, (p-nitrophenoxy)tributyl- is widely used in organic synthesis, particularly in radical reactions. It serves as a hydrogen donor in the reduction of halides, selenides, and other functional groups .

Biology and Medicine: Organotin compounds, including stannane, (p-nitrophenoxy)tributyl-, have been studied for their potential biological activities. They exhibit antimicrobial and antifungal properties, making them candidates for pharmaceutical research .

Industry: In the industrial sector, stannane, (p-nitrophenoxy)tributyl- is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to donate hydrogen atoms makes it valuable in polymerization reactions .

Mechanism of Action

The mechanism of action of stannane, (p-nitrophenoxy)tributyl- primarily involves the donation of hydrogen atoms. The tin-hydrogen bond in the compound is relatively weak, allowing for homolytic cleavage and the formation of tin radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other molecules and stabilizing reactive intermediates .

Comparison with Similar Compounds

Uniqueness: Stannane, (p-nitrophenoxy)tributyl- is unique due to the presence of the p-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific radical reactions where the p-nitrophenoxy group can influence the reaction pathway and product distribution.

Properties

CAS No.

3644-32-4

Molecular Formula

C18H31NO3Sn

Molecular Weight

428.2 g/mol

IUPAC Name

tributyl-(4-nitrophenoxy)stannane

InChI

InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

SWZPSYJFHVBDSY-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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